
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a long alkyl chain and multiple methyl groups. This compound belongs to the class of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane typically involves the alkylation of a cyclohexane derivative with a long-chain alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding alkenes or alkynes. The process requires high pressure and temperature conditions, along with the presence of a metal catalyst such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting any unsaturated bonds to saturated ones.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkanes
Scientific Research Applications
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkylation and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane involves its interaction with hydrophobic environments, such as lipid bilayers in cell membranes. The compound’s long alkyl chain allows it to embed within the lipid bilayer, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,7-Dimethyloctyl)-1,1,3-trimethylcyclohexane
- 2-(3,7-Dimethyldodecyl)-1,1,3-trimethylcyclohexane
- 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane
Uniqueness
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane is unique due to its specific alkyl chain length and substitution pattern on the cyclohexane ring. This structural uniqueness can result in distinct physical and chemical properties, such as solubility, melting point, and reactivity, compared to other similar compounds.
Properties
CAS No. |
86960-67-0 |
|---|---|
Molecular Formula |
C24H48 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
2-(3,7-dimethyltridecyl)-1,1,3-trimethylcyclohexane |
InChI |
InChI=1S/C24H48/c1-7-8-9-10-13-20(2)14-11-15-21(3)17-18-23-22(4)16-12-19-24(23,5)6/h20-23H,7-19H2,1-6H3 |
InChI Key |
GWHZUZHGLHAXSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCCC(C)CCC1C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


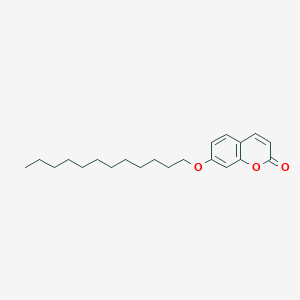

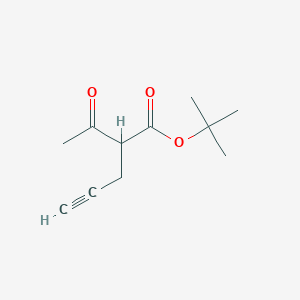
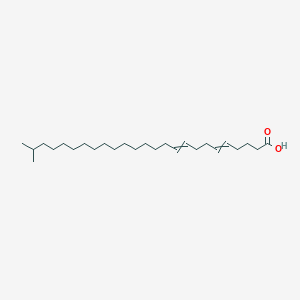
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
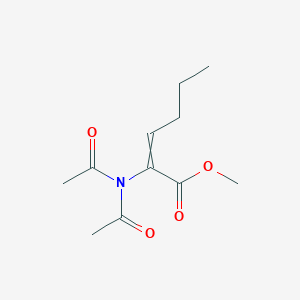
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
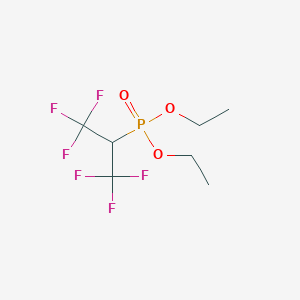
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)
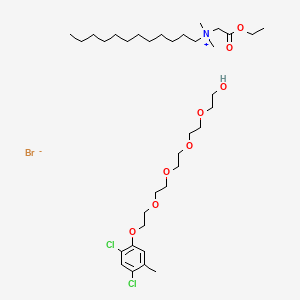
![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
